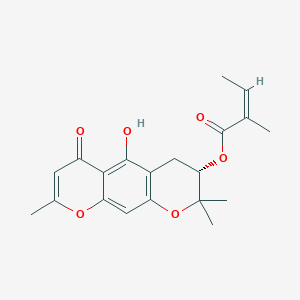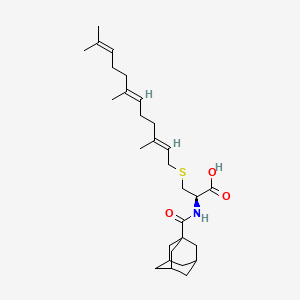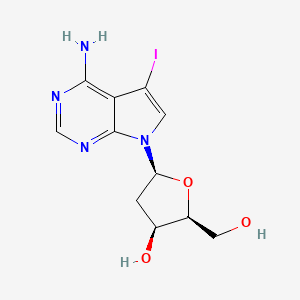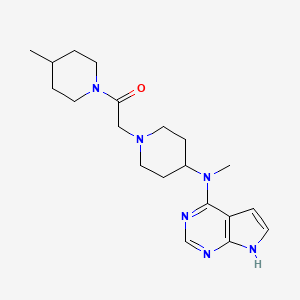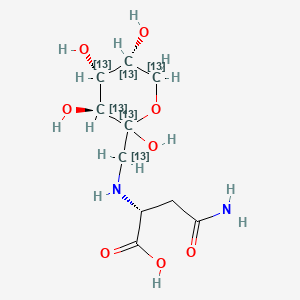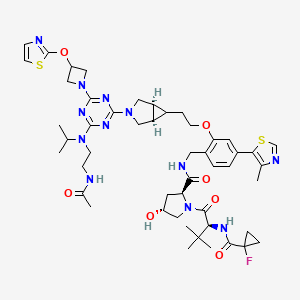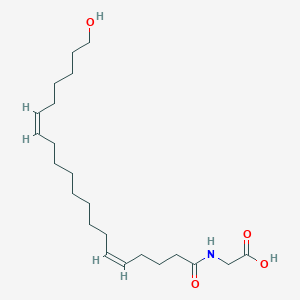
20-5,14-Hedge
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
20-5,14-Hedge undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used. .
Scientific Research Applications
20-5,14-Hedge has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of 20-HETE analogs.
Biology: The compound is studied for its role in modulating vascular function and inflammation.
Medicine: Research has shown its potential in protecting against lung ischemic reperfusion injury and septic shock.
Industry: It is used in the development of new therapeutic agents targeting vascular and inflammatory diseases
Mechanism of Action
The mechanism of action of 20-5,14-Hedge involves:
Molecular Targets: The compound targets the GPR75 receptor, which is involved in various vascular functions.
Pathways Involved: It modulates the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway, reducing inflammation and protecting against vascular hyporeactivity and hypotension
Comparison with Similar Compounds
20-5,14-Hedge is compared with other similar compounds, such as:
20-HETE: The parent compound, which has similar biological effects but different stability and potency.
20-5,14-HEDE: Another synthetic analog with similar protective effects.
20-SOLA: A 20-HETE receptor blocker with distinct therapeutic applications
Properties
Molecular Formula |
C22H39NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[[(5Z,14Z)-20-hydroxyicosa-5,14-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C22H39NO4/c24-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-21(25)23-20-22(26)27/h7,9-10,12,24H,1-6,8,11,13-20H2,(H,23,25)(H,26,27)/b9-7-,12-10- |
InChI Key |
YMORNHKJBUFZDD-GEHMVYPESA-N |
Isomeric SMILES |
C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)NCC(=O)O |
Canonical SMILES |
C(CCCC=CCCCCCO)CCCC=CCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


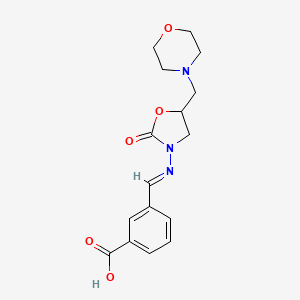
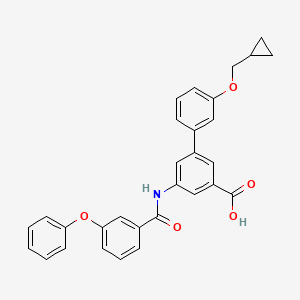
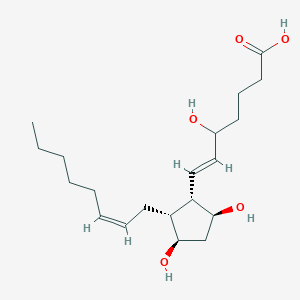
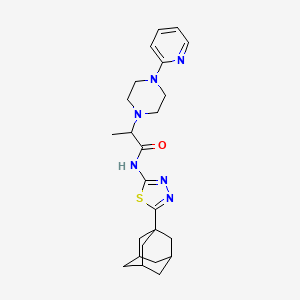
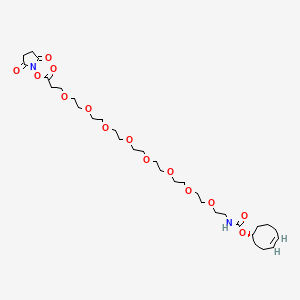
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
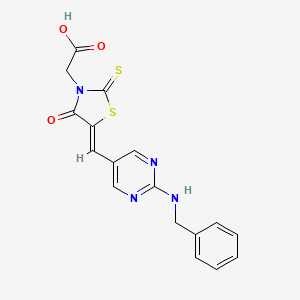
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
